N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-17(2,12-5-6-24-9-12)10-20-15(22)16(23)21-14-7-13(18)4-3-11(14)8-19/h3-7,9H,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSOTXNJABVZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide core: This involves the reaction of oxalyl chloride with an amine to form the oxalamide backbone.
Introduction of the aromatic and heterocyclic groups: The aromatic group (5-chloro-2-cyanophenyl) and the heterocyclic group (2-methyl-2-(thiophen-3-yl)propyl) are introduced through nucleophilic substitution reactions.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations
Thiophene vs. Heterocyclic Moieties: The thiophene ring in the target compound may confer distinct π-stacking capabilities compared to pyrazolyl () or pyridinyl groups (), influencing solubility and target selectivity . Bulkiness and Solubility: Adamantyl substituents () introduce significant hydrophobicity, contrasting with the target compound’s branched alkyl-thiophene chain, which may balance lipophilicity and solubility .
Synthesis Methodologies :
- Most oxalamides are synthesized via ethyl oxalate coupling with amines under reflux (e.g., ). The target compound likely follows a similar route, though purification methods (e.g., trituration in ) vary based on substituent polarity .
Biological and Industrial Applications :
- Pharmaceuticals : Compounds like ’s Regorafenib analogue and the target compound are tailored for kinase inhibition, whereas adamantyl derivatives () may target neurological pathways .
- Fragrances : Oxalamides with methoxybenzyl groups () highlight structural versatility, though the target compound’s substituents suggest a therapeutic focus .
Critical Analysis of Structural Trends
- Chloro vs.
- Thiophene vs. Pyridine : Thiophene’s lower basicity compared to pyridine () could reduce off-target interactions in biological systems .
- Steric Effects : The 2-methyl-2-(thiophen-3-yl)propyl group introduces steric hindrance, possibly limiting metabolic degradation compared to less bulky analogues (e.g., ) .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, and how can purity be ensured?
- Methodology :
- Step 1 : React 5-chloro-2-cyanophenylamine with oxalyl chloride to form the intermediate N1-substituted oxalamide.
- Step 2 : Couple the intermediate with 2-methyl-2-(thiophen-3-yl)propylamine using a coupling agent (e.g., HATU or EDCI) in anhydrous DMF .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
- Critical Parameters : Monitor reaction progress via TLC and confirm final structure using and .
Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be characterized for experimental design?
- Solubility : Test in DMSO (primary solvent for biological assays), water, and ethanol using UV-Vis spectroscopy at 25°C. Note: The chloro and cyano groups enhance lipophilicity, limiting aqueous solubility .
- Stability : Conduct accelerated stability studies under varying pH (2–9) and temperatures (4°C, 25°C, 40°C) over 72 hours. LC-MS can identify degradation products .
Q. What spectroscopic techniques are most effective for structural validation?
- Primary Methods :
- NMR : (aromatic protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.5–7.0 ppm) and (carbonyl carbons at ~165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peak (e.g., [M+H] at m/z 386.08) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Strategies :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig coupling of the thiophene moiety .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction kinetics .
- Temperature Control : Optimize between 60–80°C to balance reaction rate and side-product formation .
- Data-Driven Approach : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent, catalyst loading, temperature) .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Case Study : For analogs with conflicting antimicrobial IC values:
- Systematic Comparison : Re-test under standardized assay conditions (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing cyano vs. chloro groups) with activity trends .
- Advanced Tools : Molecular docking to assess binding affinity variations due to steric effects from the 2-methylpropyl group .
Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?
- Experimental Design :
- Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Kinetic Studies : Measure and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Cellular Validation : Use siRNA knockdown of suspected targets (e.g., MAPK pathways) to confirm phenotypic consistency .
Q. What in silico methods predict metabolic pathways and potential toxicity?
- Computational Workflow :
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., thiophene ring) .
- Toxicity Profiling : Apply QSAR models for hepatotoxicity (e.g., structural alerts for reactive metabolites) .
- Experimental Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
